molecular formula C8H7BrCl2Mg B13444580 Magnesium;2,4-dichloro-1-ethylbenzene;bromide

Magnesium;2,4-dichloro-1-ethylbenzene;bromide

Cat. No.: B13444580
M. Wt: 278.25 g/mol
InChI Key: SVWLYRYNLIVIHP-UHFFFAOYSA-M
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Description

Magnesium;2,4-dichloro-1-ethylbenzene;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium;2,4-dichloro-1-ethylbenzene;bromide typically involves the reaction of 2,4-dichloro-1-ethylbenzene with magnesium in the presence of a brominating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic compound. The general reaction scheme is as follows:

2,4-dichloro-1-ethylbenzene+Mg+Br2This compound\text{2,4-dichloro-1-ethylbenzene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 2,4-dichloro-1-ethylbenzene+Mg+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of solvents such as tetrahydrofuran (THF) can facilitate the reaction by stabilizing the intermediate complexes.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2,4-dichloro-1-ethylbenzene;bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium center.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can oxidize the compound.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 2,4-dichloro-1-ethylphenol.

Scientific Research Applications

Magnesium;2,4-dichloro-1-ethylbenzene;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound can act as a catalyst in various chemical reactions.

    Material Science: It is used in the development of new materials with unique properties.

    Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

Mechanism of Action

The mechanism by which Magnesium;2,4-dichloro-1-ethylbenzene;bromide exerts its effects involves the interaction of the magnesium center with various substrates The magnesium ion can coordinate with electron-rich sites on the substrate, facilitating chemical transformations

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;2,4-dichlorobenzene;bromide
  • Magnesium;2,4-dichloro-1-methylbenzene;bromide
  • Magnesium;2,4-dichloro-1-propylbenzene;bromide

Uniqueness

Magnesium;2,4-dichloro-1-ethylbenzene;bromide is unique due to the presence of the ethyl group, which can influence the reactivity and steric properties of the compound. This makes it distinct from other similar compounds that may have different alkyl substituents.

Properties

Molecular Formula

C8H7BrCl2Mg

Molecular Weight

278.25 g/mol

IUPAC Name

magnesium;2,4-dichloro-1-ethylbenzene;bromide

InChI

InChI=1S/C8H7Cl2.BrH.Mg/c1-2-6-3-4-7(9)5-8(6)10;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

SVWLYRYNLIVIHP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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